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Executive Summary

YM758, a novel If channel inhibitor, undergoes metabolic transformation primarily through
oxidation, hydration, and demethylation, followed by sulfate or glucuronide conjugation.
Extensive in vivo and in vitro studies have been conducted to characterize its metabolic fate
across various species, including mice, rats, rabbits, dogs, monkeys, and humans. A key
finding from these comprehensive investigations is the absence of significant species-specific
differences in the metabolic pathways of YM758. This guide provides an in-depth overview of
the metabolism of YM758, presenting comparative quantitative data, detailed experimental
protocols, and visual representations of the metabolic pathways to support further research and
development.

In Vitro Metabolism of YM758
Role of Cytochrome P450 Enzymes in Human Liver
Microsomes

In vitro studies utilizing pooled human liver microsomes have been instrumental in elucidating
the initial oxidative metabolism of YM758. These experiments have identified two major
metabolites: AS2036313-00 and either YM-394111 or YM-394112.[1] The formation of these
metabolites is primarily mediated by specific cytochrome P450 (CYP) enzymes.
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o CYP2D6: This enzyme is responsible for the formation of AS2036313-00.[1]
e CYP3A4: The formation of YM-394111 or YM-394112 is catalyzed by CYP3A4.[1]

The involvement of these specific CYP isoforms was confirmed through experiments using a
panel of human liver microsomes and recombinant CYP enzymes, in conjunction with typical
substrates and inhibitors.[1]

Experimental Protocols

Objective: To identify the major metabolites of YM758 and the CYP450 enzymes responsible
for their formation in human liver microsomes.

Methodology:
¢ Incubation: YM758 was incubated with pooled human liver microsomes.

o Metabolite Identification: The reaction mixture was analyzed to identify the major metabolites
formed.

e CYP Isoform Identification:
o A bank of human liver microsomes with known CYP activities was used.

o Recombinant human CYP enzymes were employed to confirm the specific isoforms
involved.

o Typical substrates and inhibitors of CYP enzymes were used to further validate the role of
CYP2D6 and CYP3AA4. For instance, the formation of AS2036313-00 was inhibited by the
CYP2D6 inhibitor quinidine, while the formation of YM-394111 or YM-394112 was
inhibited by the CYP3A4 inhibitor ketoconazole.[1]

» Analytical Methods: The separation and detection of YM758 and its metabolites were
performed using liquid chromatography coupled with mass spectrometry (LC-MS).
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Experimental Workflow: In Vitro Metabolism of YM758

__________________ Specific CYP
! Inhibitors
1
Metabolite ~ |------- k. Recombinant
Analysis (LC-MS) CYP Enzymes

A/
Major Metabolites Identified: 1

CYP Isoform Identification

Confirmation of
CYP2D6 & CYP3A4
Involvement

Pooled Human
Liver Microsomes

Incubation

AS2036313-00
YM-394111/YM-394112

Click to download full resolution via product page

Workflow for in vitro metabolism studies of YM758.

In Vivo Metabolism of YM758
Comparative Metabolic Profiles

In vivo studies have been conducted in mice, rats, rabbits, dogs, and monkeys to compare their
metabolic profiles with that of humans.[2][3] The consistent finding across these studies is the
lack of significant species-specific differences in the metabolism of YM758.[2][3] The primary
metabolic pathways observed in all species are:

e Oxidation

e Hydration

o Demethylation

These initial transformations are followed by Phase Il conjugation reactions, specifically:

» Sulfate conjugation
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e Glucuronide conjugation

Quantitative Data on Metabolite Distribution

While the overall metabolic pathways are similar, the relative abundance of metabolites can
provide further insight. The following table summarizes the available quantitative data on the
major metabolites of YM758 in plasma across different species.

. Unchanged Metabolite Metabolite Metabolite Other
Species

YM758 M1 M2 M3 Metabolites
Human Major Present Present Present Minor
Monkey Major Present Present Present Minor
Dog Major Present Present Present Minor
Rat Major Present Present Present Minor
Mouse Major Present Present Present Minor
Rabbit Major Present Present Present Minor

Note: This table represents a qualitative summary based on available literature, which indicates
a lack of significant quantitative differences between species. Specific percentage values for
each metabolite across all species are not consistently reported in the cited literature.

Experimental Protocols

Objective: To investigate and compare the in vivo metabolic profiles of YM758 across different
species and with humans.

Methodology:

o Drug Administration: Radiolabeled (e.g., 14C) YM758 was administered to the test species
(mice, rats, rabbits, dogs, monkeys) and human volunteers.

o Sample Collection: Biological samples, including plasma, urine, and feces, were collected at
various time points.
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» Metabolite Profiling:

o The collected samples were analyzed using liquid chromatography with radiometric
detection to obtain metabolite profiles.

o Liquid chromatography coupled with mass spectrometry (LC-MS) was used for the
identification and structural characterization of the metabolites.

» Structure Elucidation: For novel or significant metabolites, isolation was performed, followed
by analysis using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy
to confirm their chemical structures.[3]

Metabolic Pathways of YM758

The metabolism of YM758 proceeds through a series of well-defined biotransformation
reactions. The initial steps involve Phase | oxidative and hydrolytic reactions, followed by
Phase Il conjugation to enhance water solubility and facilitate excretion.

Metabolic Pathways of YM758
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General metabolic pathways of YM758.

Conclusion

The metabolism of YM758 has been thoroughly investigated across multiple preclinical species
and in humans. The collective evidence strongly indicates that there are no significant species-
specific differences in the metabolic pathways of this compound. The primary routes of
metabolism involve oxidation, hydration, and demethylation, followed by conjugation with
sulfate or glucuronic acid. In humans, the initial oxidative metabolism is predominantly carried
out by CYP2D6 and CYP3A4. This conservation of metabolic pathways across species
simplifies the extrapolation of preclinical safety and efficacy data to humans and is a favorable
characteristic in the drug development process. This guide provides a comprehensive summary
of the available data and methodologies to aid researchers and drug development
professionals in their ongoing work with YM758.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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